Dolastatina 15

Descripción general

Descripción

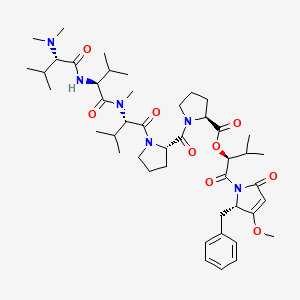

La dolastatina 15 es un péptido lineal aislado de la liebre marina Dolabella auricularia . Es conocida por sus potentes propiedades antitumorales y ha sido estudiada ampliamente por su capacidad para interactuar con la tubulina, una proteína crucial para la división celular . La this compound ha demostrado un potencial significativo en la inhibición del crecimiento de varias líneas celulares cancerosas, lo que la convierte en un candidato prometedor para la terapia del cáncer .

Aplicaciones Científicas De Investigación

La Dolastatina 15 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La Dolastatina 15 ejerce sus efectos al unirse a la tubulina, una proteína que forma microtúbulos, los cuales son esenciales para la división celular . Al unirse a la tubulina, la this compound interrumpe la dinámica normal de ensamblaje de los microtúbulos, lo que lleva a un arresto mitótico y una inhibición de la proliferación celular . Esta interrupción provoca una pérdida de tensión en los pares de cinetocoros, activando el punto de control del ensamblaje del huso e impidiendo la progresión de la mitosis . La acumulación de la proteína de punto de control BuBR1 en los cinetocoros promueve aún más el arresto mitótico .

Análisis Bioquímico

Biochemical Properties

Dolastatin 15 plays a critical role in biochemical reactions by interacting with tubulin, a protein that forms microtubules. It binds to the vinca site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction prevents the formation of the mitotic spindle, thereby arresting cells in the mitotic phase. Dolastatin 15 also interacts with other biomolecules such as γ-tubulin, which is involved in microtubule nucleation .

Cellular Effects

Dolastatin 15 exerts profound effects on various cell types and cellular processes. It induces mitotic arrest in cancer cells by disrupting microtubule dynamics . This leads to the accumulation of cells in the mitotic phase, ultimately triggering apoptosis. Dolastatin 15 also affects cell signaling pathways by activating the spindle assembly checkpoint, which prevents the progression of the cell cycle . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of Dolastatin 15 involves its binding to the vinca site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to the formation of abnormal microtubule structures and prevents the proper alignment and segregation of chromosomes during mitosis . Dolastatin 15 also induces the accumulation of the checkpoint protein BuBR1 at the kinetochores, promoting mitotic arrest . Furthermore, it inhibits the re-polymerization of cellular microtubules, leading to a loss of tension across kinetochore pairs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dolastatin 15 change over time. It is rapidly eliminated from the plasma, with a shorter second-phase half-life compared to other dolastatins . Dolastatin 15 is detectable for up to 4 hours post-administration . Long-term exposure to Dolastatin 15 in vitro leads to sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have shown that Dolastatin 15 induces tumor regression in animal models .

Dosage Effects in Animal Models

The effects of Dolastatin 15 vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, Dolastatin 15 can induce toxic effects such as neutropenia and elevated liver enzymes . The maximum tolerated dose in animal models has been determined to be 27.3 mg/m² . Threshold effects have been observed, where doses above this threshold lead to increased toxicity without additional therapeutic benefits .

Metabolic Pathways

Dolastatin 15 is metabolized primarily by peptidases, which hydrolyze the peptide bonds . It is also subject to metabolic clearance pathways, including conversion by cytochrome P450 enzymes . The metabolic stability of Dolastatin 15 is enhanced by its resistance to hydrolysis by prolyl oligopeptidases . This stability contributes to its prolonged activity in vivo and its effectiveness as an anticancer agent .

Transport and Distribution

Dolastatin 15 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, predominantly α1-acid glycoprotein, which facilitates its distribution in the bloodstream . Within cells, Dolastatin 15 accumulates in the cytoplasm and interacts with microtubules, leading to its cytotoxic effects . Its distribution is influenced by its binding affinity to tubulin and other cellular proteins .

Subcellular Localization

Dolastatin 15 localizes primarily to the cytoplasm, where it interacts with microtubules . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its interaction with microtubules and tubulin is sufficient to exert its cytotoxic effects . The subcellular localization of Dolastatin 15 is crucial for its ability to disrupt microtubule dynamics and induce mitotic arrest .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dolastatina 15 implica el ensamblaje de su cadena peptídica a través de la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . Los pasos clave incluyen:

- Acoplamiento de aminoácidos protegidos utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt).

- Desprotección de las cadenas laterales de los aminoácidos utilizando ácido trifluoroacético (TFA).

- Escisión del péptido de la resina utilizando una mezcla de escisión que contiene TFA, agua y captadores .

Métodos de producción industrial: La producción industrial de this compound es desafiante debido a su estructura compleja y la necesidad de alta pureza. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para purificar el péptido sintetizado . Además, se están realizando esfuerzos para desarrollar rutas sintéticas más eficientes y métodos de producción escalables para satisfacer la demanda de aplicaciones clínicas y de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: La Dolastatina 15 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales del péptido, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar residuos específicos de aminoácidos dentro del péptido.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4) en condiciones controladas.

Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y propiedades farmacocinéticas .

Comparación Con Compuestos Similares

Si bien ambos compuestos exhiben una potente actividad antitumoral, la Dolastatina 10 suele ser más potente que la Dolastatina 15 . Otros compuestos similares incluyen:

Dolastatina 10: Conocida por su mayor potencia y mayor vida media en comparación con la this compound.

Tasidotina (ILX651): Un análogo sintético de this compound con propiedades farmacocinéticas mejoradas y toxicidad reducida.

Synthadotina: Otro derivado sintético de this compound, actualmente en investigación clínica por su potencial anticancerígeno.

La estructura y el mecanismo de acción únicos de la this compound la convierten en un compuesto valioso para la investigación científica y el desarrollo de fármacos. Su capacidad para inhibir la polimerización de la tubulina e interrumpir la dinámica de los microtúbulos destaca su potencial como agente terapéutico en el tratamiento del cáncer.

Propiedades

IUPAC Name |

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKSHSFQQRCAFW-CCVNJFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924629 | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123884-00-4 | |

| Record name | Dolastatin 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and Dolastatin 15 disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]

A: Yes, research indicates that Dolastatin 15 can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, Dolastatin 15 has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]

A: Recent research suggests that Dolastatin 15 exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that Dolastatin 15 might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.

A: While the exact molecular formula and weight are not provided in the excerpts, Dolastatin 15 is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]

A: Yes, several spectroscopic techniques have been employed to analyze Dolastatin 15. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]

A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for Dolastatin 15's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []

A: Dolastatin 15 has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] Dolastatin 15's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]

A: While Dolastatin 15 itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []

A: While the long-term safety profile of Dolastatin 15 in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.

A: Although specific drug delivery strategies for Dolastatin 15 aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating Dolastatin 15 to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.

A: The discovery of Dolastatin 10 and Dolastatin 15 from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.